

An In-depth Technical Guide to (R)-DS89002333: A Potent PRKACA Inhibitor

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Compound of Interest

Compound Name: (R)-DS89002333

Cat. No.: B12407290

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **(R)-DS89002333**, a potent and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

(R)-DS89002333 is a specific stereoisomer of the compound DS89002333. The CAS number for DS89002333 is 2832159-79-0.^{[1][2][3][4]} While the "(R)" designation in the query suggests a specific enantiomer, the IUPAC name associated with CAS number 2832159-79-0, N-[(S)-(3-chloro-4-fluorophenyl)][(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide, defines a precise stereochemical configuration.^{[1][3]} It is this specific isomer that has been the subject of the research detailed below.

Property	Value	Reference
CAS Number	2832159-79-0	[1][2][3][4]
Molecular Formula	C22H20ClF2N3O3	[1][2][4]
Molecular Weight	447.87 g/mol	[1]
IUPAC Name	N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide	[1][3]

Synthesis

A detailed, step-by-step synthesis protocol for **(R)-DS89002333** is not publicly available in the reviewed literature. The primary publication referencing its synthesis states that the compound was synthesized as a novel PRKACA inhibitor, but does not provide the experimental details.[5][6]

Biological Activity and Quantitative Data

(R)-DS89002333 is a highly potent inhibitor of PRKACA, the catalytic subunit of protein kinase A. Its primary therapeutic potential lies in the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion gene.[5][6]

In Vitro Activity

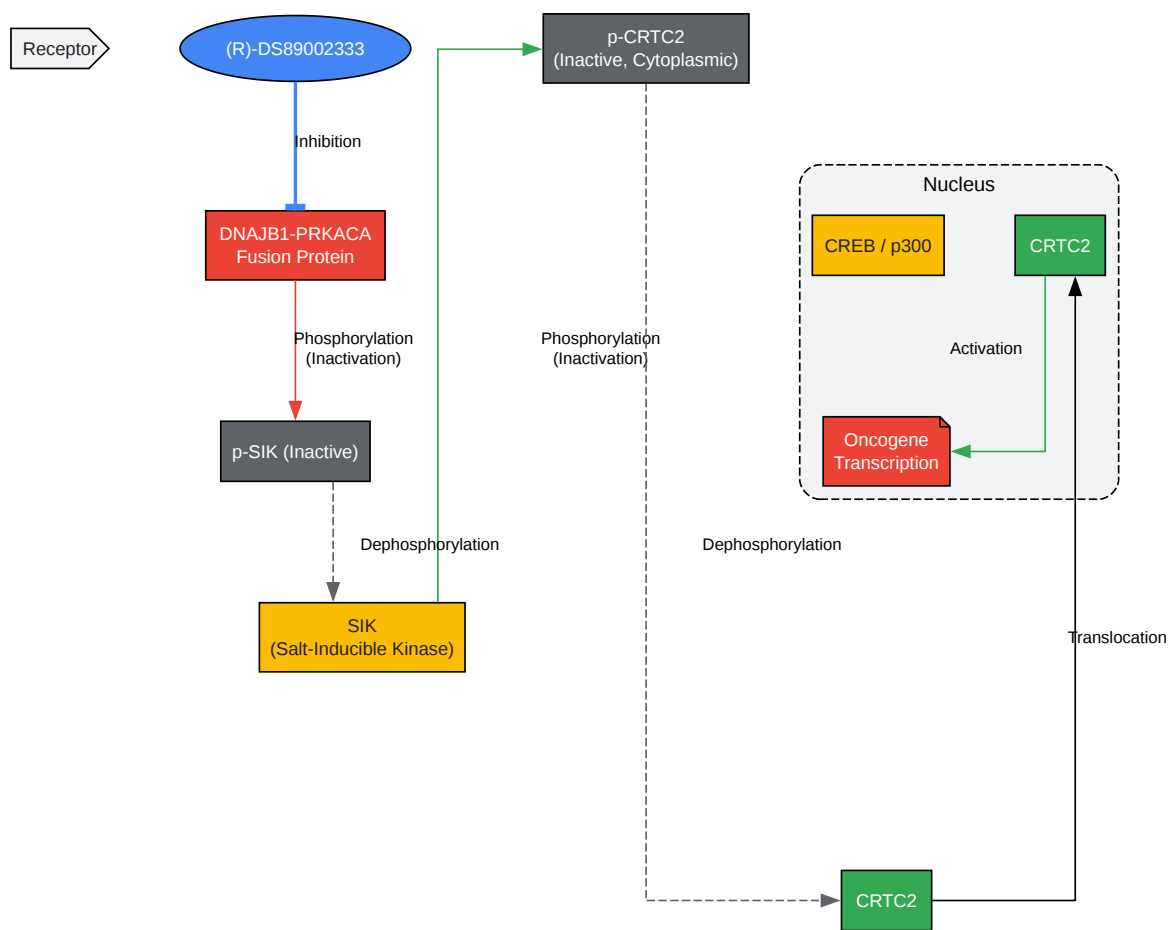
Parameter	Cell Line/Assay	Value	Reference
PRKACA Inhibition (IC50)	Kinase Assay	0.3 nM	[7]
CREB Phosphorylation Inhibition (IC50)	NIH/3T3 cells	50 nM	

In Vivo Activity

Animal Model	Dosing Regimen	Outcome	Reference
NIH/3T3-fusion allograft	12.5, 50 mg/kg, p.o., twice daily for 5 days	Exhibited anti-tumor activity without body weight loss.	[7]
FL-HCC Patient-Derived Xenograft (PDX)	3, 30 mg/kg, p.o., twice daily for 22 days	Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.	[7]

Mechanism of Action and Signaling Pathway

In fibrolamellar hepatocellular carcinoma (FL-HCC), a chromosomal deletion leads to the formation of a DNAJB1-PRKACA fusion protein. This fusion results in the constitutive (uncontrolled) activation of the PRKACA kinase. Activated PRKACA then phosphorylates and inactivates Salt-Inducible Kinases (SIKs). The inactivation of SIKs allows the transcriptional co-activator CRTC2 to translocate to the nucleus, where it complexes with CREB and p300 to drive the expression of genes that promote cancer cell growth and survival.[6] **(R)-DS89002333** exerts its therapeutic effect by directly inhibiting the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby blocking this oncogenic signaling cascade.[6]



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Figure 1. DNAJB1-PRKACA signaling pathway in FL-HCC and inhibition by (R)-DS89002333.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **(R)-DS89002333** are not fully available in the public domain. The following are generalized descriptions of the methodologies based on the available literature.

In Vitro PRKACA Kinase Assay (General Protocol)

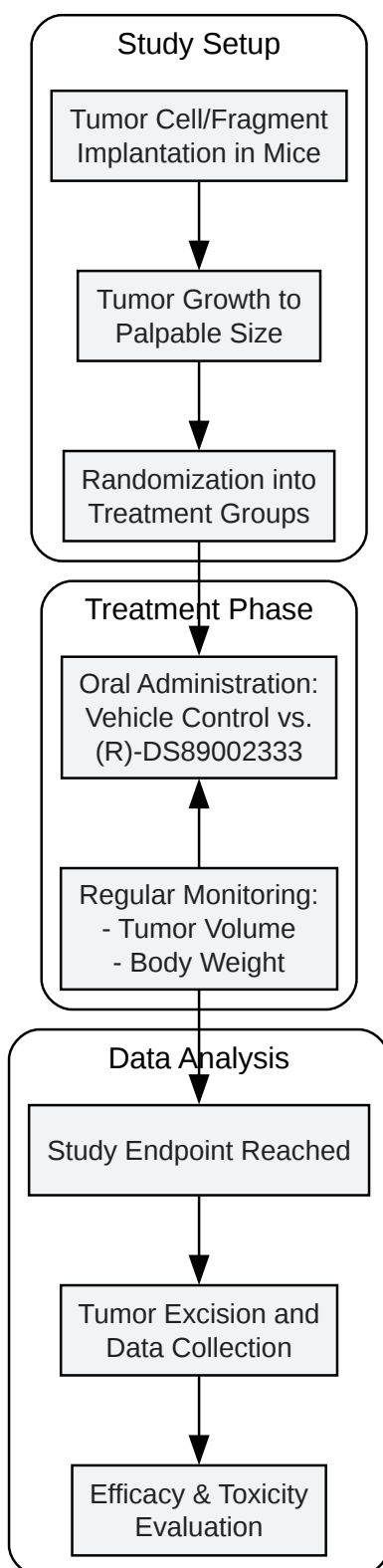
The inhibitory activity of **(R)-DS89002333** on PRKACA is likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant PRKACA enzyme with a known substrate (such as a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value.

Cell-Based Assays (General Protocol)

To assess the intracellular activity of **(R)-DS89002333**, a cell line expressing the DNAJB1-PRKACA fusion protein, such as NIH/3T3 cells engineered to express the fusion, is used.^[7] These cells are treated with different concentrations of the compound. The inhibitory effect is quantified by measuring the phosphorylation status of downstream targets of PRKACA, like CREB, using techniques such as Western blotting or specific immunoassays.

In Vivo Xenograft Studies (General Protocol)

The anti-tumor efficacy of **(R)-DS89002333** is evaluated in immunocompromised mice bearing tumors derived from FL-HCC patient tissue (PDX models) or cell lines expressing the DNAJB1-PRKACA fusion.^{[5][7]} The compound is administered orally, and tumor volume is measured regularly over the course of the treatment. Animal body weight is also monitored as an indicator of toxicity.



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Figure 2. Generalized experimental workflow for in vivo efficacy studies.

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